1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)
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Overview
Description
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) is an organic compound characterized by the presence of two 3,4,5-trimethoxybenzene groups connected by a sulfanediylbis(methylene) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) typically involves the reduction of elemental sulfur to disulfide anion using hydrazine hydrate in the presence of potassium hydroxide (KOH). This is followed by the reaction with 3,4,5-trimethoxybenzyl chloride under phase-transfer catalysis or in dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediylbis(methylene) linker to a simpler form.
Substitution: The methoxy groups on the benzene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s methoxy groups and sulfanediylbis(methylene) linker play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Sulfanediylbis(methylene)]bis(4-nitrobenzene): Similar structure but with nitro groups instead of methoxy groups.
1,1’-[Sulfanediylbis(methylene)]bis(4-methoxybenzene): Similar structure but with fewer methoxy groups.
Uniqueness
1,1’-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene) is unique due to the presence of three methoxy groups on each benzene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it distinct from other compounds with fewer or different substituents.
Properties
CAS No. |
116488-95-0 |
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Molecular Formula |
C20H26O6S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[(3,4,5-trimethoxyphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C20H26O6S/c1-21-15-7-13(8-16(22-2)19(15)25-5)11-27-12-14-9-17(23-3)20(26-6)18(10-14)24-4/h7-10H,11-12H2,1-6H3 |
InChI Key |
XVWCWQNYFVAZGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CSCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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